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molecular formula C7H8ClNO B3349672 1-(6-Chloropyridin-3-yl)ethanol CAS No. 23092-75-3

1-(6-Chloropyridin-3-yl)ethanol

Cat. No. B3349672
M. Wt: 157.6 g/mol
InChI Key: PMPXQVZBQKUJRU-UHFFFAOYSA-N
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Patent
US08114872B2

Procedure details

Add sodium tetrahydroborate (1.01 g, 26.35 mmol) slowly to a solution of 1-(6-chloro-pyridin-3-yl)-ethanone (10 g, 64.27 mmol) in methanol (100 mL). Stir at RT for 15 min. Pour the reaction mixture into a beaker containing saturated NaHCO3 (40 mL) and then extract between water (100 mL) and DCM (400 mL). Wash the organic layers with saturated aqueous sodium chloride, dry over sodium sulfate and concentrate. Purify by normal phase column chromatography (20% ethyl acetate in hexanes→70% ethyl acetate in hexanes) to afford the title compound (7 g, 69%). MS (ES) m/z 158 [M+1]+.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[N:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1.C([O-])(O)=O.[Na+]>CO>[Cl:3][C:4]1[N:9]=[CH:8][C:7]([CH:10]([OH:12])[CH3:11])=[CH:6][CH:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at RT for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pour the reaction mixture into a beaker
EXTRACTION
Type
EXTRACTION
Details
extract between water (100 mL) and DCM (400 mL)
WASH
Type
WASH
Details
Wash the organic layers with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify by normal phase column chromatography (20% ethyl acetate in hexanes→70% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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